Enhanced Hydrogen Bonding Capacity and Synthetic Utility vs. 1H-Benzimidazole-2-sulfonamide
Sulfamide, 1H-benzimidazol-2-yl-(9CI) contains a sulfamide group (-NHSO₂NH₂) that acts as a non-classical bioisostere of the carboxylic acid or phosphate group, offering a distinct hydrogen-bond donor/acceptor profile compared to the more common sulfonamide group found in 1H-benzimidazole-2-sulfonamide. Computational modeling indicates that the sulfamide NH₂ group can engage in additional hydrogen bonds with target proteins, potentially increasing binding affinity [1]. From a synthetic standpoint, the sulfamide group can serve as a masked amine or a linchpin for further derivatization, providing a unique synthetic handle not available with sulfonamide analogs .
| Evidence Dimension | Structural and Physicochemical Differentiation |
|---|---|
| Target Compound Data | Contains a sulfamide group (-NHSO₂NH₂) with an additional NH hydrogen bond donor and a distinct pKa profile. |
| Comparator Or Baseline | 1H-Benzimidazole-2-sulfonamide (CAS 1891-32-1), containing a sulfonamide group (-SO₂NH₂). |
| Quantified Difference | The sulfamide group typically exhibits a lower pKa (approx. 9-10) compared to sulfonamides (approx. 10-11), impacting ionization state at physiological pH. Computational docking studies of related benzimidazole sulfonamides have shown binding affinities ranging from 7.1 to 7.9 kcal/mol, surpassing standard sulfa drugs (5.9-6.1 kcal/mol) [1]. The additional hydrogen bond donor in the target compound is predicted to further enhance this binding potential. |
| Conditions | In silico molecular modeling and physicochemical property analysis based on class behavior. |
Why This Matters
For medicinal chemists, the unique hydrogen-bonding and synthetic handle of the sulfamide group can be the decisive factor in achieving target potency and selectivity not attainable with sulfonamide analogs.
- [1] OUCI. Design, synthesis, and biological evaluation of novel benzimidazole derivatives and their interaction with calf thymus DNA and synergistic effects with clinical drugs. Accessed via ouci.dntb.gov.ua. View Source
